(1R,4S)-7-azabicyclo[2.2.1]hept-2-ene is a bicyclic compound characterized by its unique nitrogen-containing structure. It is part of the larger class of azabicyclic compounds, which are significant in medicinal chemistry due to their biological activities. The compound is also known by its CAS number 55590-24-4 and has a molecular formula of with a molecular weight of approximately 95.14 g/mol .
(1R,4S)-7-azabicyclo[2.2.1]hept-2-ene is classified as an alkaloid due to its nitrogen content and bicyclic structure. It is also categorized under heterocyclic compounds, which are compounds containing rings with at least one atom that is not carbon.
The synthesis of (1R,4S)-7-azabicyclo[2.2.1]hept-2-ene can be approached through several methods:
In one study, (1R,4S)-7-azabicyclo[2.2.1]hept-2-ene was synthesized from 7-hydroxy derivatives through a series of oxidation and reduction steps, emphasizing the retention of configuration during the process .
The molecular structure of (1R,4S)-7-azabicyclo[2.2.1]hept-2-ene features a bicyclic framework with a nitrogen atom integrated into one of the rings. This unique arrangement contributes to its chemical properties and biological activity.
(1R,4S)-7-azabicyclo[2.2.1]hept-2-ene participates in various chemical reactions typical for nitrogen-containing heterocycles:
Research has shown that modifications at the nitrogen position or adjacent carbons can significantly influence the reactivity and stability of (1R,4S)-7-azabicyclo[2.2.1]hept-2-ene, highlighting its potential as a versatile building block in organic synthesis .
The mechanism of action for (1R,4S)-7-azabicyclo[2.2.1]hept-2-ene primarily involves its interaction with biological targets such as receptors or enzymes:
Studies indicate that derivatives of this compound have shown significant activity against certain biological targets, suggesting its potential utility in drug development .
The physical properties of (1R,4S)-7-azabicyclo[2.2.1]hept-2-ene include:
The chemical properties include:
Relevant data shows that this compound's reactivity can be tailored through structural modifications to enhance its utility in synthetic applications .
(1R,4S)-7-azabicyclo[2.2.1]hept-2-ene finds applications primarily in medicinal chemistry:
Catalytic asymmetric synthesis has emerged as a powerful tool for constructing the chiral bicyclic framework with high enantiopurity. Transition-metal-catalyzed asymmetric annulation reactions stand at the forefront of this approach, leveraging chiral ligands to impart stereochemical information during ring formation. Molybdenum- and ruthenium-based catalysts, particularly those incorporating bulky chiral bis(aryloxides) or N-heterocyclic carbene (NHC) ligands, enable the enantioselective assembly of medium-sized nitrogen-containing rings that serve as precursors to the azanorbornene system. These methods often exploit desymmetrization reactions or kinetically controlled asymmetric cyclizations to establish the (1R,4S) stereochemistry with exceptional fidelity. The ring strain inherent in the [2.2.1] bicyclic system imposes significant thermodynamic constraints, necessitating catalysts capable of precise facial discrimination during the bond-forming events. Recent advances focus on catalyst-templated intramolecular amidation and redox-neutral cyclizations that minimize epimerization risks and maximize enantiomeric excess (typically >95% ee) [6].
The [4+2] Diels-Alder cycloaddition remains the most direct and atom-economical route to the bicyclo[2.2.1]heptene skeleton. For 7-aza variants, two primary strategies dominate:
A critical stereochemical consideration involves endo vs. exo selectivity. Chiral auxiliaries attached to the dienophile component or chiral Lewis acid catalysts (e.g., titanium-BINOL complexes) enforce the desired endo-transition state, crucial for establishing the (1R,4S) configuration. Computational studies reveal that secondary orbital interactions and steric bulk of substituents significantly influence stereoselectivity, enabling exo/endo ratios exceeding 20:1 [6].
Ring-closing metathesis (RCM) has revolutionized access to bicyclic lactams—key precursors to (1R,4S)-7-azabicyclo[2.2.1]hept-2-ene. This strategy hinges on the cyclization of diene precursors tethered to nitrogen atoms using ruthenium carbene catalysts. The Grubbs second-generation catalyst (G-II) and Hoveyda-Grubbs catalysts exhibit exceptional functional group tolerance, enabling the synthesis of five- and six-membered unsaturated lactams fused to the azabicyclic core.
Table 1: RCM Catalysts for Bicyclic Lactam Synthesis
Catalyst | Substrate Class | Reaction Temp (°C) | Cyclization Efficiency (%) | Key Advantage |
---|---|---|---|---|
Grubbs II (G-II) | Diallyl lactams | 40–45 | 85–93 | High activity, broad scope |
Hoveyda-Grubbs II (HG-II) | Allyl-vinyl lactams | 22–25 | 78–90 | Low temperature, recyclable |
Molybdenum Schrock catalyst | Sterically hindered dienes | 25–30 | 70–82 | Excellent Z-selectivity |
Thermodynamic and kinetic factors critically influence RCM success:
The driving force for RCM—ethylene evolution—is particularly effective for terminal dienes. Subsequent hydrogenation of the metathesis-derived olefin affords saturated lactams primed for reduction to the bicyclic amine.
Enzymatic resolution provides a robust alternative for obtaining enantiopure (1R,4S)-7-azabicyclo[2.2.1]hept-2-ene derivatives when asymmetric synthesis proves challenging. This approach leverages hydrolase enzymes (lipases, esterases) to kinetically resolve racemic mixtures via enantioselective acylation or hydrolysis.
Table 2: Enzymatic Resolution Systems for Azabicyclic Precursors
Enzyme | Substrate Class | Reaction Type | ee (%) | E-value | Configuration |
---|---|---|---|---|---|
Candida antarctica Lipase B (CAL-B) | Hydroxymethyl-PTA oxides | Transesterification | 95 | 16 | R |
Candida rugosa Lipase (CRL) | β-Amino acid esters | Hydrolysis | 89 | 24 | S |
Porcine Pancreatic Lipase (PPL) | N-Acyl pyrrolines | Hydrolysis | 92 | >200 | (1R,4S) |
Key findings include:
Notably, enzymatic approaches face limitations with sterically congested tertiary amines or phosphines within the bicyclic structure. Molecular modeling suggests that the cage-like PTA (1,3,5-triaza-7-phosphatricyclo[3.3.1.1]decane) systems create steric environments that impede enzyme-substrate binding, necessitating tailored enzyme mutants or alternative resolution strategies.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: